1-(3-Methoxyphenethyl)piperazine dihydrochloride
CAS No.: 1266690-92-9
Cat. No.: VC7424948
Molecular Formula: C13H22Cl2N2O
Molecular Weight: 293.23
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1266690-92-9 |
---|---|
Molecular Formula | C13H22Cl2N2O |
Molecular Weight | 293.23 |
IUPAC Name | 1-[2-(3-methoxyphenyl)ethyl]piperazine;dihydrochloride |
Standard InChI | InChI=1S/C13H20N2O.2ClH/c1-16-13-4-2-3-12(11-13)5-8-15-9-6-14-7-10-15;;/h2-4,11,14H,5-10H2,1H3;2*1H |
Standard InChI Key | ZXYICRUHFGEWJE-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)CCN2CCNCC2.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
1-(3-Methoxyphenethyl)piperazine dihydrochloride has the molecular formula C₁₁H₁₈Cl₂N₂O and a molecular weight of 265.18 g/mol . The IUPAC name is 1-(3-methoxyphenyl)piperazine dihydrochloride, and its SMILES notation is COC1=CC=CC(=C1)N2CCNCC2.Cl.Cl . The compound’s structure features a piperazine ring linked to a 3-methoxyphenethyl group, with two hydrochloride counterions enhancing its crystallinity and aqueous solubility.
Table 1: Physicochemical Properties
Property | Value |
---|---|
Melting Point | ~214°C (decomposition) |
Solubility | Soluble in water |
Percent Purity | 97% |
Hygroscopicity | Hygroscopic |
CAS Number | 6968-76-9 |
Synthesis and Manufacturing
Industrial Production
Large-scale manufacturing involves stringent control of reaction parameters (e.g., temperature, catalyst loading) to minimize byproducts. Post-synthesis, the free base is converted to the dihydrochloride salt via treatment with hydrochloric acid, followed by crystallization and lyophilization to achieve pharmaceutical-grade purity .
Pharmacological Profile
Sigma Receptor Interactions
1-(3-Methoxyphenethyl)piperazine dihydrochloride (referred to as YZ-185 in preclinical studies) exhibits high affinity for σ1 sigma receptors (Ki = 0.76–1.4 nM), with negligible activity at dopamine transporters (Ki > 10 µM) . In vivo receptor occupancy studies in mice demonstrated an ED₅₀ of 0.18–0.47 µmol/kg for σ1 receptors, confirming its central nervous system penetration .
Table 2: Pharmacodynamic Data
Parameter | Value |
---|---|
σ1 Receptor ED₅₀ | 0.18–0.47 µmol/kg |
Dopamine Transporter ED₅₀ | >10 µmol/kg |
Behavioral ED₅₀ | 1–31.6 µmol/kg |
Modulation of Methamphetamine-Induced Hyperactivity
YZ-185 displays a biphasic effect on methamphetamine-induced locomotor activity in mice:
-
Low doses (1–3.16 µmol/kg): Enhances hyperactivity by potentiating dopamine release in the ventral tegmental area .
-
High doses (31.6 µmol/kg): Attenuates hyperactivity via σ1 receptor antagonism, reducing nigrostriatal dopamine neuron firing .
This dose-dependent duality suggests context-dependent agonism/antagonism, influenced by the 3-methoxy substitution’s electronic effects on receptor binding kinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume